molecular formula C20H17ClN4O4S2 B2974478 ethyl 4-(2-{[5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate CAS No. 392293-11-7

ethyl 4-(2-{[5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2974478
CAS No.: 392293-11-7
M. Wt: 476.95
InChI Key: ZGOPHNPNWGOKMM-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a synthetic organic compound featuring a 1,3,4-thiadiazole core substituted with a 4-chlorobenzamido group and linked via a sulfanyl-acetamido bridge to an ethyl benzoate moiety. The 1,3,4-thiadiazole ring is a pharmacologically privileged structure, known for diverse biological activities such as antihypertensive, anticonvulsant, and antimicrobial effects .

This compound’s design leverages the electron-withdrawing 4-chlorophenyl group to enhance stability and binding affinity, while the ethyl benzoate ester may improve bioavailability.

Properties

IUPAC Name

ethyl 4-[[2-[[5-[(4-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O4S2/c1-2-29-18(28)13-5-9-15(10-6-13)22-16(26)11-30-20-25-24-19(31-20)23-17(27)12-3-7-14(21)8-4-12/h3-10H,2,11H2,1H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOPHNPNWGOKMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{[5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the nitro group if present in the structure.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Ethyl 4-(2-{[5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action for ethyl 4-(2-{[5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorobenzamido group may enhance binding affinity through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to four analogs (Table 1), all sharing the 1,3,4-thiadiazole core but differing in substituents and appended functional groups:

Compound Name (Simplified) Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 4-Chlorobenzamido, ethyl benzoate Not provided* Not provided Chlorinated aryl group for enhanced lipophilicity; ester for potential prodrug activity
Ethyl 2-({5-[2-(4-Phenylpiperazin-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate () 4-Phenylpiperazine C₁₈H₂₃N₅O₃S₂ 421.53 Piperazine moiety increases solubility and potential CNS activity
Ethyl 4-(2-{[5-(3,4,5-Triethoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate () 3,4,5-Triethoxybenzamido C₂₆H₃₀N₄O₇S₂ 574.67 Triethoxy groups may enhance antioxidant or anti-inflammatory activity
Ethyl 2-(2-((5-(3-(tert-Butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate () tert-Butyl ureido C₁₈H₂₃N₅O₄S₂ 437.5 Bulky tert-butyl group may reduce metabolic degradation
Ethyl 4-(2-((5-(4-Chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)benzoate () 4-Chlorophenyl imidazole C₂₁H₂₀ClN₃O₃S 429.9 Imidazole ring introduces potential for metal coordination or H-bonding

*Molecular formula inferred: Likely C₂₀H₁₈ClN₃O₄S₂.

Key Observations :

  • The 4-chlorophenyl group in the target compound may confer stronger receptor binding compared to non-halogenated analogs. Piperazine and Triethoxy Groups (): Polar substituents like piperazine () improve aqueous solubility, whereas triethoxybenzamido () could modulate electronic effects on the thiadiazole ring. Steric Hindrance (): The tert-butyl ureido group may slow enzymatic degradation, extending half-life .
  • Molecular Weight : The target compound’s molecular weight is likely intermediate (~450–500 g/mol), aligning with drug-like properties. Higher molecular weight in (574.67 g/mol) may limit oral bioavailability.

Biological Activity

Ethyl 4-(2-{[5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has gained attention in medicinal chemistry due to its promising biological activities, particularly its potential as an anticancer agent. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a thiadiazole ring and an ethyl benzoate moiety. Its molecular formula is C13H12ClN3O3S2C_{13}H_{12}ClN_3O_3S_2, which indicates the presence of chlorine, nitrogen, oxygen, and sulfur atoms that contribute to its biological activity .

Anticancer Properties

Research has shown that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. This compound has been evaluated for its anticancer potential:

  • Cytotoxicity Studies : In vitro studies have demonstrated that compounds similar to this compound exhibit IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
  • Mechanism of Action : The cytotoxic effects are often attributed to the induction of apoptosis in cancer cells. For instance, one study indicated that certain derivatives led to increased apoptosis in SKOV-3 (ovarian cancer) cells through AO/EB staining assays .

Comparative Analysis with Other Thiadiazole Derivatives

The biological activity of this compound can be compared with other thiadiazole derivatives:

Compound NameIC50 (µg/mL)Cell LineMechanism
This compound10.10MCF-7Apoptosis
Compound 4e5.36MCF-7Enhanced Lipophilicity
Compound 4i2.32HepG2Apoptosis Induction

This table illustrates the varying potency of different compounds within the same class and highlights the potential for optimization in drug design.

Study on Antitumor Activity

A significant study focused on a series of thiadiazole derivatives synthesized for their antitumor activity. The results indicated that specific modifications to the benzamide moiety could enhance cytotoxicity:

  • Synthesis : Compounds were synthesized via reactions involving thiosemicarbazide and various carboxylic acid derivatives.
  • Findings : Some compounds exhibited strong antiproliferative activities against multiple cell lines. For example, compounds with piperazine or piperidine rings showed improved efficacy compared to those without these modifications .

Antileishmanial Activity

In addition to anticancer properties, some related thiadiazole derivatives have shown promise against parasitic infections such as leishmaniasis. These compounds demonstrated effective inhibition of parasite proliferation in vitro, suggesting a broader therapeutic potential beyond oncology .

Q & A

Q. How can researchers mitigate solubility limitations in pharmacokinetic studies?

  • Formulation Approaches :
  • Nanoemulsions : Lecithin-based carriers for intravenous delivery .
  • Solid Dispersion : Polyvinylpyrrolidone (PVP) matrices to enhance oral absorption .

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